molecular formula C13H15N3OS B5219313 N-(2-methoxyethyl)-N'-3-quinolinylthiourea

N-(2-methoxyethyl)-N'-3-quinolinylthiourea

Cat. No. B5219313
M. Wt: 261.34 g/mol
InChI Key: URFFVLBPWYNMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N'-3-quinolinylthiourea (MEQTU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MEQTU is a thiourea derivative of quinoline that possesses a unique chemical structure, making it an attractive target for synthesis and study.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N'-3-quinolinylthiourea is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(2-methoxyethyl)-N'-3-quinolinylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-3-quinolinylthiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species. N-(2-methoxyethyl)-N'-3-quinolinylthiourea has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-N'-3-quinolinylthiourea has several advantages for use in scientific research. It is a stable compound that can be easily synthesized in high purity and yield. It has also been shown to possess potent biological activity, making it a suitable candidate for the development of new drugs. However, N-(2-methoxyethyl)-N'-3-quinolinylthiourea also has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-N'-3-quinolinylthiourea. One area of interest is the development of new drugs based on the structure of N-(2-methoxyethyl)-N'-3-quinolinylthiourea. Another area of interest is the study of the mechanism of action of N-(2-methoxyethyl)-N'-3-quinolinylthiourea, which could lead to the development of new treatments for cancer and other diseases. Additionally, the development of new synthetic methods for N-(2-methoxyethyl)-N'-3-quinolinylthiourea could lead to improvements in its yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-N'-3-quinolinylthiourea involves the reaction of 3-aminoquinoline with ethyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The synthesis of N-(2-methoxyethyl)-N'-3-quinolinylthiourea has been optimized to yield high purity and yield, making it a suitable compound for scientific research.

Scientific Research Applications

N-(2-methoxyethyl)-N'-3-quinolinylthiourea has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(2-methoxyethyl)-N'-3-quinolinylthiourea is in the field of medicinal chemistry. N-(2-methoxyethyl)-N'-3-quinolinylthiourea has been shown to possess potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

1-(2-methoxyethyl)-3-quinolin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-17-7-6-14-13(18)16-11-8-10-4-2-3-5-12(10)15-9-11/h2-5,8-9H,6-7H2,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFFVLBPWYNMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-quinolin-3-ylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.